Methyl 3-bromo-4-chloroquinoline-2-carboxylate Methyl 3-bromo-4-chloroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093244
InChI: InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3
SMILES:
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol

Methyl 3-bromo-4-chloroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC18093244

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-chloroquinoline-2-carboxylate -

Specification

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
IUPAC Name methyl 3-bromo-4-chloroquinoline-2-carboxylate
Standard InChI InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3
Standard InChI Key BGOMOQHIUNYYDQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 3-bromo-4-chloroquinoline-2-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula (C₁₁H₇BrClNO₂) corresponds to a molar mass of 300.53 g/mol . The compound’s IUPAC name, methyl 3-bromo-4-chloroquinoline-2-carboxylate, reflects its functional groups: a bromine atom at position 3, chlorine at position 4, and a methyl ester at position 2 of the quinoline scaffold.

Structural Characterization

Key spectral and computational data for the compound include:

PropertyValue/DescriptionSource
Canonical SMILESCOC(=O)C₁=NC₂=CC=CC=C₂C(=C₁Br)Cl
InChI KeyBGOMOQHIUNYYDQ-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)151.3 ([M+H]⁺), 157.4 ([M+Na]⁺)
LogP (octanol-water)~3.17 (estimated via analogous compounds)

The planar quinoline core facilitates π-π stacking interactions, while halogen atoms enhance electrophilicity, potentially improving binding to biological targets .

Synthesis and Manufacturing

While no explicit synthesis protocol for methyl 3-bromo-4-chloroquinoline-2-carboxylate is documented, analogous quinoline derivatives suggest feasible routes:

Gould-Jacobs Cyclization

A common method for quinoline synthesis involves cyclizing enamine intermediates derived from anilines and malonate esters. For example:

  • Enamine Formation: Reacting substituted anilines with diethyl ethoxymethylenemalonate yields enamine intermediates .

  • Cyclization: Heating under acidic conditions induces cyclization to form the quinoline core.

  • Halogenation: Sequential bromination and chlorination at positions 3 and 4 using reagents like POBr₃ or Cl₂ gas .

  • Esterification: Methyl ester introduction via methanolysis of intermediate acid chlorides.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling could install aryl groups at specific positions, though this is more relevant for functionalized derivatives .

Analytical Characterization

Quality control and structural validation rely on advanced analytical techniques:

Chromatographic Methods

MethodApplicationConditions (Example)
HPLCPurity assessment, quantificationC18 column, MeCN/H₂O gradient
GC-MSVolatility assessment, impurity profilingDB-5 column, He carrier gas
TLCRapid purity checkSilica gel, ethyl acetate/hexane

Spectroscopic Techniques

  • ¹H/¹³C NMR: Confirms substitution pattern and ester functionality .

    • Expected signals: Methyl ester (~3.9 ppm, singlet), aromatic protons (6.8–8.5 ppm).

  • IR Spectroscopy: Ester carbonyl stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹) .

  • High-Resolution Mass Spectrometry (HRMS): Precise mass confirmation (m/z 298.93 for [M]⁺) .

ParameterRecommendation
Storage-20°C, inert atmosphere, desiccated
Personal Protective EquipmentGloves, lab coat, eye protection
DisposalIncineration or licensed hazardous waste

No acute toxicity data are available, but related quinolones show moderate oral LD₅₀ (>500 mg/kg in rodents).

Future Directions

Pharmacokinetic Optimization

  • Prodrug Development: Replace methyl ester with hydrolyzable groups to enhance bioavailability.

  • Formulation Studies: Nanoencapsulation to improve aqueous solubility.

Target Identification

  • Proteomic Profiling: Identify protein targets via affinity chromatography or molecular docking.

  • Resistance Studies: Assess efficacy against drug-resistant malaria strains .

Preclinical Toxicology

  • Genotoxicity Screening: Ames test and micronucleus assay to evaluate mutagenic potential.

  • hERG Inhibition Assay: Assess cardiac safety liabilities.

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